3-(2-chloro-4-methoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(2-chloro-4-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with malonic acid in the presence of a base, such as pyridine, followed by decarboxylation. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(2-chloro-4-methoxyphenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid: Similar structure but with a hydroxyl group instead of a chlorine atom.
(E)-3-(4-methoxyphenyl)prop-2-enoic acid: Lacks the chlorine substitution.
3-chloro-4-methoxycinnamic acid: Similar structure but with different positioning of the chlorine and methoxy groups.
Uniqueness
3-(2-chloro-4-methoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
3-(2-chloro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
InChI Key |
PMKYTVZKTJDIJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)Cl |
Origin of Product |
United States |
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